molecular formula C16H15ClN2 B1365828 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- CAS No. 89218-90-6

1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)-

Cat. No.: B1365828
CAS No.: 89218-90-6
M. Wt: 270.75 g/mol
InChI Key: YNDWQQUPXDSZJH-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.

    Attachment of Phenylethyl Group: The phenylethyl group can be attached through alkylation reactions using phenylethyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering its biological activity.

    Coupling Reactions: The phenylethyl group can participate in coupling reactions, forming more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce benzimidazole N-oxides.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole, 2-(chloromethyl)-1-methyl-: Similar structure but with a methyl group instead of a phenylethyl group.

    1H-Benzimidazole, 2-(bromomethyl)-1-(2-phenylethyl)-: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1H-Benzimidazole, 2-(chloromethyl)-1-(2-ethyl)-: Similar structure but with an ethyl group instead of a phenylethyl group.

Uniqueness

1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- is unique due to the combination of its chloromethyl and phenylethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(chloromethyl)-1-(2-phenylethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2/c17-12-16-18-14-8-4-5-9-15(14)19(16)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDWQQUPXDSZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404254
Record name 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89218-90-6
Record name 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared in accordance with the general method of Example 191(C), from N1-phenethylbenzene-1,2-diamine (2.57 g, 12.11 mmol) and 2-chloroacetic acid (1.70 g, 18 mmol). The crude residue was purified over silicagel chromatography (prepacked 70 g silicagel column, Cyclohexane/AcOEt: from 80/20 to 70/30 as eluent) to afford 2.02 g of 2-(chloromethyl)-1-phenethyl-1H-benzo[d]imidazole (Yield: 61%) as a white crystalline solid.
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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